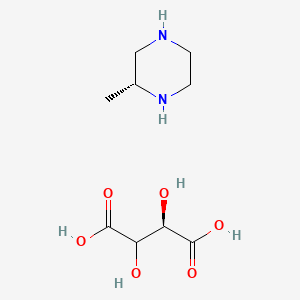

(R)-2-Methylpiperazine(L)tartaricacidsalt

Description

BenchChem offers high-quality (R)-2-Methylpiperazine(L)tartaricacidsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methylpiperazine(L)tartaricacidsalt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2?/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDZALERPTKN-FQFSTRMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1.[C@@H](C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704903 | |

| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126458-16-0 | |

| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-2-Methylpiperazine (L)-tartaric acid salt. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for ease of reference.

Core Chemical Properties

(R)-2-Methylpiperazine (L)-tartaric acid salt is a diastereomeric salt formed from the reaction of racemic 2-methylpiperazine with L-tartaric acid. This salt is primarily utilized in the chemical resolution of 2-methylpiperazine to isolate the (R)-enantiomer, a valuable chiral building block in the synthesis of pharmaceuticals.

Table 1: Physicochemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt and its Constituents

| Property | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | (R)-2-Methylpiperazine | (L)-Tartaric Acid |

| CAS Number | 126458-16-0[1][2][3] | 75336-86-6[4] | 87-69-4[5] |

| Molecular Formula | C₉H₁₈N₂O₆[1] | C₅H₁₂N₂[2][4] | C₄H₆O₆[6] |

| Molecular Weight | 250.25 g/mol [1] | 100.16 g/mol [2][4] | 150.09 g/mol [6] |

| Appearance | White crystalline solid | White to yellow crystalline powder or chunks[4] | Colorless crystals or white powder[6] |

| Melting Point | Data not available | 91-93 °C[4] | 168-170 °C[6] |

| Solubility | Data not available | Soluble in water and various organic solvents[7] | Very soluble in water (1400 g/L at 20 °C); soluble in alcohol[6] |

| Optical Activity | Data not available | [α]20/D −16.5°, c = 5 in benzene[4] | Data not available |

Synthesis and Chiral Resolution

The primary application of forming the (R)-2-Methylpiperazine (L)-tartaric acid salt is the chiral resolution of racemic 2-methylpiperazine. This process leverages the differential solubility of the two diastereomeric salts formed: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate.

Experimental Protocol: Chiral Resolution of (±)-2-Methylpiperazine

This protocol is a synthesized representation based on methodologies described in the literature[8][9].

Objective: To isolate (R)-2-methylpiperazine from a racemic mixture using (L)-tartaric acid as a resolving agent.

Materials:

-

(±)-2-Methylpiperazine

-

(L)-Tartaric acid

-

Water

-

Acetic acid (optional, aids in dissolution)[8]

-

Solvent for crystallization (e.g., water, ethanol)

Procedure:

-

Dissolution: Dissolve (L)-tartaric acid (1.8 mol) and acetic acid (1.8 mol, optional) in water (270 g) in a reaction vessel equipped with a stirrer and thermometer. Heat the solution to ensure complete dissolution.[8]

-

Amine Addition: To the heated solution, add (±)-2-methylpiperazine (3.0 mol) and an additional amount of water (300 g). Continue heating at approximately 85 °C until a clear solution is obtained.[8]

-

Crystallization: Cool the reaction mixture to a temperature range of 68-74 °C. At this stage, seed crystals of (R)-2-methylpiperazine (L)-tartaric acid salt can be introduced to induce crystallization.[8]

-

Aging and Cooling: Allow the mixture to age at this temperature for about 1 hour with continuous stirring. Subsequently, cool the mixture gradually to 12-18 °C over a period of 5 hours to facilitate the precipitation of the less soluble diastereomeric salt.[8]

-

Isolation: The precipitated crystals of (R)-2-methylpiperazine (L)-tartaric acid salt are collected by filtration.

-

Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., potassium hydroxide) to liberate the free (R)-2-methylpiperazine, which can be extracted with an organic solvent like toluene.

Diagram 1: Experimental Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of 2-methylpiperazine.

Structural Information

The crystal structure of the diastereomeric salts of 2-methylpiperazine with tartaric acid has been elucidated. Specifically, the 1:2 salt of (R)-2-methylpiperazine with (2S,3S)-tartaric acid forms a monohydrate. In this structure, the hydrogen tartrate ions form head-to-tail chains, which are further linked into two-dimensional sheets through hydrogen bonding with water molecules. The (R)-2-methylpiperazinediium ions are situated between these layers.[10]

Spectral Data

Table 2: Key Spectral Data for Constituents

| Spectrum | (R)-(-)-2-Methylpiperazine | L(+)-Tartaric Acid |

| ¹H NMR | Spectral data available, showing characteristic peaks for the piperazine ring protons and the methyl group.[11] | ¹H NMR spectra are available, showing peaks for the hydroxyl and methine protons.[12] |

| ¹³C NMR | Data available, indicating the chemical shifts for the carbon atoms in the piperazine ring and the methyl group. | ¹³C NMR spectra show characteristic peaks for the carboxyl and hydroxylated methine carbons.[13] |

| FT-IR | FT-IR spectra are available from various databases. | The IR spectrum shows characteristic absorptions for the hydroxyl and carboxylic acid functional groups.[14][15] |

| Mass Spec | Mass spectral data is available. | Electron ionization mass spectra are available.[5] |

It is important to note that the formation of the salt will result in changes to the spectral data, particularly in the regions corresponding to the amine and carboxylic acid functional groups due to proton transfer.

Applications in Drug Development

(R)-2-methylpiperazine is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.

Piperazine derivatives have demonstrated a wide range of biological activities, including:

Specifically, 2-methylpiperazine is a key raw material for the synthesis of the antibiotic lomefloxacin[20]. The use of the enantiomerically pure (R)-2-methylpiperazine, obtained through resolution with L-tartaric acid, is critical in the synthesis of chiral drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.

Diagram 2: Role in Pharmaceutical Synthesis

Caption: The role of chiral resolution in producing enantiopure intermediates for pharmaceuticals.

Conclusion

(R)-2-Methylpiperazine (L)-tartaric acid salt is a critical diastereomeric salt primarily used for the efficient chiral resolution of racemic 2-methylpiperazine. While comprehensive physicochemical data for the salt itself is limited in publicly available literature, detailed protocols for its formation and isolation are established. The end product of this resolution, (R)-2-methylpiperazine, is a valuable chiral building block for the synthesis of a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a foundational understanding of the properties and applications of this important chemical entity for professionals in the field of drug discovery and development.

References

- 1. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]

- 4. (R)-(-)-2-Methylpiperazine 97 75336-86-6 [sigmaaldrich.com]

- 5. (R,R)-Tartaric acid [webbook.nist.gov]

- 6. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 8. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 9. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 10. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (R)-(-)-2-Methylpiperazine(75336-86-6) 1H NMR spectrum [chemicalbook.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. DL-Tartaric acid(133-37-9) 13C NMR spectrum [chemicalbook.com]

- 14. (R,R)-Tartaric acid [webbook.nist.gov]

- 15. L(+)-Tartaric acid(87-69-4) IR Spectrum [m.chemicalbook.com]

- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 18. Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

Elucidation of the Stereochemical Structure of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis, isolation, and detailed structural elucidation of the (R)-2-Methylpiperazine (L)-tartaric acid salt. This diastereomeric salt is a key intermediate in the chiral resolution of racemic 2-methylpiperazine, a valuable building block in the synthesis of various pharmaceutical agents. This document outlines the experimental protocols, expected analytical data, and logical workflows required to confirm the salt's stereochemistry and solid-state structure.

Introduction

(R)-2-Methylpiperazine is a crucial chiral synthon, notably used in the development of quinoline antibacterials.[1] The most common method for obtaining the enantiomerically pure form is through classical resolution of the racemic mixture. This is often achieved by diastereomeric salt formation using a chiral resolving agent, with L-tartaric acid being a widely used and effective choice. The reaction of racemic 2-methylpiperazine with L-tartaric acid results in the formation of two diastereomeric salts: (R)-2-Methylpiperazine (L)-tartrate and (S)-2-Methylpiperazine (L)-tartrate. Due to differences in their physical properties, such as solubility, one diastereomer can be selectively crystallized.[2]

This guide focuses on the detailed structural analysis of the less soluble, and therefore readily isolable, (R)-2-Methylpiperazine (L)-tartaric acid salt. Understanding the precise three-dimensional arrangement of this salt is critical for optimizing the resolution process and for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). The primary techniques for this elucidation are single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Synthesis and Isolation of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt

The formation and isolation of the target diastereomeric salt are foundational to its structural analysis. The following protocol is a synthesized methodology based on established industrial practices for the chiral resolution of 2-methylpiperazine.[2][3]

Experimental Protocol: Diastereomeric Salt Crystallization

Objective: To selectively crystallize (R)-2-Methylpiperazine (L)-tartaric acid salt from a racemic mixture of 2-methylpiperazine.

Materials:

-

(±)-2-Methylpiperazine

-

L-(+)-Tartaric acid

-

Water

-

Ethanol

-

Toluene

-

Sodium hydroxide

Procedure:

-

Salt Formation: In a suitable reaction vessel, dissolve 1.0 mole of (±)-2-methylpiperazine in a mixture of water and acetic acid. Heat the solution to approximately 85°C to ensure complete dissolution.[3]

-

To this solution, add 1.0 to 2.0 molar equivalents of L-(+)-tartaric acid.[2] The precise stoichiometry can influence whether a monotartrate or ditartrate salt is formed. For the purpose of this guide, we will consider the formation of the ditartrate.

-

Crystallization: Cool the solution to a temperature range of 68-74°C. Introduce seed crystals of (R)-2-Methylpiperazine (L)-tartaric acid salt to induce crystallization. Age the mixture at this temperature for at least one hour.[3]

-

Slowly cool the suspension to 12-18°C to maximize the yield of the precipitated salt.[3]

-

Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a cold solvent, such as ethanol or water, to remove the mother liquor containing the more soluble (S)-2-Methylpiperazine (L)-tartrate diastereomer.

-

Dry the crystalline product under reduced pressure.

Liberation of the Free Amine (for purity analysis):

-

The isolated (R)-2-methylpiperazine di-L-tartrate salt is dissolved in water.

-

The solution is neutralized with a strong base, such as sodium hydroxide, to liberate the free (R)-2-methylpiperazine.[2]

-

The free amine is then extracted into an organic solvent like toluene.

-

The organic layer is dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-2-methylpiperazine.[2] The enantiomeric excess (e.e.) can then be determined using chiral chromatography.

Structural Elucidation Workflow

The definitive confirmation of the salt's structure, including its absolute stereochemistry, requires a multi-technique analytical approach.

Analytical Techniques and Data Presentation

Single-Crystal X-ray Diffraction

This is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the salt in an appropriate solvent (e.g., a water/ethanol mixture).

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K to minimize thermal motion).

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, revealing the atomic positions. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Expected Crystallographic Data:

The following table presents hypothetical but plausible crystallographic data for (R)-2-Methylpiperazine (L)-tartaric acid salt, based on data for a related compound, (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II).[4]

| Parameter | Expected Value |

| Chemical Formula | C9H18N2O6 |

| Formula Weight | 250.25 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | ~ 8.6 |

| b (Å) | ~ 6.4 |

| c (Å) | ~ 12.0 |

| β (°) | ~ 101.6 |

| Volume (ų) | ~ 653 |

| Z | 2 |

| Calculated Density (g/cm³) | ~ 1.27 |

| Flack Parameter | ~ 0.0 (for the correct absolute structure) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the connectivity and chemical environment of the atoms within the molecule. For this salt, it confirms the presence of both the (R)-2-methylpiperazine and tartrate moieties and the protonation state of the piperazine nitrogens.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the salt in a suitable deuterated solvent, such as D2O or DMSO-d6.

-

Data Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected NMR Spectral Data:

The following table summarizes the expected chemical shifts for the (R)-2-Methylpiperazine (L)-tartaric acid salt, with assignments based on known spectra of 2-methylpiperazine.[5]

| Moiety | Atom Number | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) |

| (R)-2-Methylpiperazine | CH3 | ~ 1.2 - 1.4 (d) | ~ 15 - 20 |

| H-2 | ~ 3.0 - 3.3 (m) | ~ 50 - 55 | |

| H-3, H-5, H-6 | ~ 3.3 - 3.8 (m) | ~ 40 - 50 | |

| (L)-Tartaric Acid | H-2, H-3 | ~ 4.3 - 4.5 (s) | ~ 70 - 75 |

| COOH | - | ~ 170 - 175 |

Note: Shifts are highly dependent on solvent and pH. The piperazine ring protons will show complex multiplets due to protonation and coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weights of the constituent ions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol/water).

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.

Expected Data:

| Ion Mode | Expected m/z | Identity |

| Positive | 101.10 | [C5H13N2]+ ((R)-2-Methylpiperazine + H+) |

| Negative | 149.01 | [C4H5O6]- (Tartaric Acid - H+) |

Chemical Structure and Relationships

The formation of the diastereomeric salt is governed by the specific stereochemical interaction between the chiral amine and the chiral acid.

Conclusion

The structural elucidation of (R)-2-Methylpiperazine (L)-tartaric acid salt is a critical step in the development of processes for producing enantiomerically pure (R)-2-methylpiperazine. Through a systematic approach involving selective crystallization followed by comprehensive analysis using single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, the absolute stereochemistry and solid-state structure of this key diastereomeric salt can be unequivocally determined. The protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to successfully characterize this and similar chiral salt intermediates.

References

- 1. (R)-(-)-2-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 3. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 4. (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (R)-2-Methylpiperazine (L)-Tartaric Acid Salt (CAS: 126458-16-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylpiperazine (L)-tartaric acid salt, with CAS number 126458-16-0, is a crucial diastereomeric salt intermediate in the synthesis of enantiomerically pure (R)-2-methylpiperazine. This chiral building block is of significant interest to the pharmaceutical industry due to the prevalence of the piperazine motif in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of (R)-2-methylpiperazine (L)-tartaric acid salt, with a focus on its role in the chiral resolution of racemic 2-methylpiperazine. Detailed experimental protocols and physicochemical data are presented to support researchers and drug development professionals in their work with this important compound.

Introduction

The piperazine ring is a ubiquitous structural feature in many approved drugs, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1] The stereochemistry of substituents on the piperazine ring can have a profound impact on a drug's efficacy and safety. Consequently, the ability to synthesize enantiomerically pure piperazine derivatives is of paramount importance in drug discovery and development. (R)-2-methylpiperazine is a valuable chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[2]

The most common method for obtaining enantiomerically pure (R)-2-methylpiperazine is through the chiral resolution of a racemic mixture of 2-methylpiperazine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid. The resulting (R)-2-Methylpiperazine (L)-tartaric acid salt possesses different physicochemical properties, notably solubility, compared to its (S)-2-methylpiperazine (L)-tartaric acid counterpart, allowing for their separation by fractional crystallization.

This guide will delve into the technical aspects of this chiral resolution process, providing detailed methodologies and relevant data to facilitate its application in a laboratory or process chemistry setting.

Physicochemical Data

While detailed physicochemical data for the specific diastereomeric salt (R)-2-Methylpiperazine (L)-tartaric acid salt is not extensively published, the properties of its constituent parts and the resulting enantiomerically pure product are well-characterized.

Table 1: Physicochemical Properties of Related Compounds

| Property | Racemic 2-Methylpiperazine | (R)-(-)-2-Methylpiperazine | L-(+)-Tartaric Acid | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt |

| CAS Number | 109-07-9[3] | 75336-86-6[2] | 87-69-4 | 126458-16-0[4] |

| Molecular Formula | C₅H₁₂N₂[3] | C₅H₁₂N₂[2] | C₄H₆O₆ | C₉H₁₈N₂O₆[4] |

| Molecular Weight | 100.16 g/mol [3] | 100.16 g/mol [2] | 150.09 g/mol | 250.25 g/mol [4] |

| Appearance | White to yellow crystalline powder and chunks | Solid[2] | Colorless or translucent crystalline solid or white crystalline powder | Not specified |

| Melting Point | 61-63 °C[5] | 91-93 °C[2] | 168-170 °C | Not specified |

| Boiling Point | 155 °C at 763 mmHg[5] | Not specified | Not specified | Not specified |

| Solubility | Soluble in water and acetone.[3] | Not specified | Soluble in water. Insoluble in ethanol. | Formation is dependent on differential solubility in solvents like water or methanol. |

| Optical Activity | N/A | [α]20/D −16.5°, c = 5 in benzene[2] | [α]D²⁰ +11.5° to +13.5° (20% w/v aqueous solution) | Not specified |

Experimental Protocols

The following protocols are synthesized from publicly available literature, primarily patents describing the chiral resolution of 2-methylpiperazine. These should be adapted and optimized for specific laboratory conditions.

Chiral Resolution of Racemic 2-Methylpiperazine via Diastereomeric Salt Formation

This protocol outlines the general procedure for the separation of (R)-2-methylpiperazine from a racemic mixture using L-(+)-tartaric acid.

Materials:

-

Racemic 2-methylpiperazine

-

L-(+)-tartaric acid

-

Solvent (e.g., water, methanol, or a mixture thereof)

-

Base (e.g., sodium hydroxide, potassium hydroxide) for liberation of the free amine

-

Organic solvent for extraction (e.g., toluene, chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Salt Formation:

-

Dissolve racemic 2-methylpiperazine in the chosen solvent (e.g., water).

-

In a separate container, dissolve an equimolar or slightly less than equimolar amount of L-(+)-tartaric acid in the same solvent, with heating if necessary.

-

Slowly add the L-(+)-tartaric acid solution to the 2-methylpiperazine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartaric acid salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-2-methylpiperazine (L)-tartaric acid salt.

-

The collected solid is the enriched (R)-2-Methylpiperazine (L)-tartaric acid salt. Purity can be enhanced by recrystallization.

-

-

Liberation of (R)-2-Methylpiperazine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base (e.g., a concentrated solution of NaOH or KOH) until the pH is highly alkaline, leading to the liberation of the free (R)-2-methylpiperazine.

-

Extract the aqueous solution with an organic solvent (e.g., toluene or chloroform) multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-methylpiperazine.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the final (R)-2-methylpiperazine product.

-

Typical Column: A chiral stationary phase column is required.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection is commonly used.

The exact conditions would need to be developed and validated for the specific equipment and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final (R)-2-methylpiperazine product. While specific NMR data for the tartrate salt is not readily available, spectra for racemic and enantiopure 2-methylpiperazine have been published.[6]

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the key steps in the chiral resolution of racemic 2-methylpiperazine using L-(+)-tartaric acid.

Applications in Drug Development

(R)-2-methylpiperazine, obtained via the resolution process involving its L-tartaric acid salt, is a key building block in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety often serves as a linker or a core scaffold that can be functionalized to interact with biological targets. The chirality introduced by the methyl group at the 2-position can be critical for achieving the desired potency and selectivity for a given biological target.

Examples of therapeutic areas where chiral piperazine derivatives are found include:

-

Anticancer agents

-

Antiviral drugs

-

Antibiotics

-

Central nervous system (CNS) active agents

The availability of enantiomerically pure (R)-2-methylpiperazine is therefore a critical enabling factor for the discovery and development of new medicines in these and other fields.

Conclusion

(R)-2-Methylpiperazine (L)-tartaric acid salt is a fundamentally important, albeit transient, chemical entity in the production of enantiomerically pure (R)-2-methylpiperazine. Understanding the principles and practical aspects of its formation and separation through diastereomeric resolution is crucial for chemists and researchers in the pharmaceutical industry. This guide has provided a consolidated overview of the available technical information, including physicochemical data, detailed experimental protocols, and a visual representation of the workflow. By leveraging this information, scientists can more effectively utilize this chiral resolution strategy to access the valuable (R)-2-methylpiperazine building block for their drug discovery and development programs.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]

- 4. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 5. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]

- 6. 2-Methylpiperazine, (R)- | C5H12N2 | CID 7330434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt

Introduction: (R)-2-Methylpiperazine is a critical chiral building block in the synthesis of various pharmacologically active compounds, including certain quinolone antibacterials. The enantioselective synthesis and purification of this intermediate are of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs). One of the most effective and industrially scalable methods for obtaining the desired (R)-enantiomer is through the diastereomeric resolution of racemic (±)-2-methylpiperazine. This process utilizes an optically active resolving agent, most commonly (L)-(+)-tartaric acid, to form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

This technical guide provides a comprehensive overview of the synthesis of (R)-2-Methylpiperazine (L)-tartaric acid salt, detailing the underlying principles, experimental protocols, and key quantitative data derived from established literature.

Principle of Diastereomeric Resolution

The core of this method relies on the reaction between a racemic mixture of a base, (±)-2-methylpiperazine, and a single enantiomer of a chiral acid, (L)-tartaric acid. This reaction yields a mixture of two diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system. By carefully controlling experimental conditions such as temperature, solvent composition, and concentration, the less soluble diastereomer—in this case, the (R)-2-methylpiperazine (L)-tartaric acid salt—can be selectively precipitated from the solution.

Experimental Workflow for Synthesis and Resolution

The overall process begins with the dissolution of racemic 2-methylpiperazine and L-tartaric acid in an appropriate solvent system, typically an aqueous solution. The solution is heated to ensure complete dissolution and then subjected to a controlled cooling profile to induce the selective crystallization of the target diastereomeric salt. Seeding with pre-existing crystals of (R)-2-methylpiperazine (L)-tartrate can be employed to facilitate controlled crystallization. The precipitated salt is then isolated via filtration and dried.

Detailed Experimental Protocols

The following protocols are based on procedures outlined in the patent literature for the optical resolution of (±)-2-methylpiperazine.

Protocol 1: Diastereomeric Salt Crystallization

This protocol is adapted from a method described for producing optically active 2-methylpiperazine[1].

-

Charging Reactants: To a 2 L four-necked flask equipped with a thermometer, vacuum stirrer, and condenser, add L-tartaric acid (270 g, 1.8 mol), acetic acid (108 g, 1.8 mol), and water (270 g). Stir until all solids are completely dissolved.

-

Addition of Racemate: To the solution, add (±)-2-methylpiperazine (300 g, 3.0 mol) and an additional 300 g of water.

-

Dissolution: Heat the reaction mixture to 85 °C or higher to ensure all components are fully dissolved, forming a clear solution.

-

Controlled Cooling and Seeding: Cool the solution to a temperature range of 68-74 °C. At this point, add seed crystals of (R)-2-methylpiperazine (L)-tartaric acid salt to induce crystallization.

-

Aging: Maintain the mixture at 68-74 °C and age for 1 hour with stirring to allow for crystal growth.

-

Final Cooling: After the aging period, cool the slurry to a final temperature of 12-18 °C to maximize the precipitation of the desired salt.

-

Isolation and Drying: The precipitated crystals are collected by vacuum filtration and then vacuum-dried to yield the final product[1].

Protocol 2: Liberation of the Free Base (Optional)

To obtain the free (R)-2-methylpiperazine from its tartrate salt, a demineralization step is required, as described in related patents[1][2].

-

Hydrolysis: The isolated diastereomeric salt is dissolved in water. A strong base, such as sodium hydroxide or calcium hydroxide, is added to the solution[1][2]. The mixture is heated (e.g., 60-65 °C) for approximately 1.5 hours to hydrolyze the salt[2].

-

Extraction: After hydrolysis, the aqueous solution is cooled. The resulting sodium tartrate or calcium tartrate is removed by filtration[2]. The aqueous mother liquor, containing the free (R)-2-methylpiperazine, is then extracted multiple times with an organic solvent such as chloroform[2].

-

Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is subsequently removed by distillation under reduced pressure to yield the final (R)-(-)-2-methylpiperazine as an oil or solid[2].

Quantitative Data and Product Characterization

The efficiency of the resolution process is evaluated based on yield and the optical purity of the final product.

Table 1: Summary of Quantitative Data from Resolution Experiments

| Parameter | Value | Reference |

| Starting Materials | ||

| (±)-2-Methylpiperazine | 300 g (3.0 mol) | [1] |

| L-Tartaric Acid | 270 g (1.8 mol) | [1] |

| Acetic Acid | 108 g (1.8 mol) | [1] |

| Reaction Conditions | ||

| Dissolution Temperature | ≥ 85 °C | [1] |

| Seeding Temperature | 68 - 74 °C | [1] |

| Final Crystallization Temp. | 12 - 18 °C | [1] |

| Hydrolysis Temperature | 60 - 80 °C | [2] |

| Product Purity | ||

| Chemical Purity (of free base) | 100% | [1] |

| Optical Purity (e.e. of free base) | 99.6% | [1] |

| Optical Purity (of free base) | 99.17% | [2] |

Table 2: Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt

| Property | Value | Reference |

| CAS Number | 126458-16-0 | [3][4][5] |

| Molecular Formula | C₉H₁₈N₂O₆ | [5] |

| Molecular Weight | 250.25 g/mol | [5] |

Conclusion

The synthesis of (R)-2-Methylpiperazine (L)-tartaric acid salt via diastereomeric resolution is a robust, well-documented, and highly effective method for producing this enantiomerically pure building block. The procedure leverages fundamental principles of stereochemistry to achieve high levels of optical purity, which is essential for applications in the pharmaceutical industry. The detailed protocols and quantitative data presented provide a solid foundation for researchers and drug development professionals to implement this critical synthetic transformation.

References

- 1. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 2. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]

- 5. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]

An In-depth Technical Guide to Chiral Resolving Agents for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality and Asymmetric Synthesis

Chirality is a fundamental property of molecules in three-dimensional space, referring to the non-superimposable mirror image relationship between two stereoisomers, known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but often exhibit different physiological activities, a critical consideration in the pharmaceutical industry. For instance, the therapeutic effect of a drug may be associated with only one enantiomer, while the other may be inactive or even cause adverse effects.[1] Asymmetric synthesis, therefore, is a vital field of organic chemistry focused on the selective production of a single enantiomer of a chiral molecule.

One of the most established and industrially relevant methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture—a 50:50 mixture of two enantiomers.[2][3] This guide provides a comprehensive overview of chiral resolving agents, their mechanisms, and their application in the classical resolution of racemates, a cornerstone technique in asymmetric synthesis.

The Principle of Classical Chiral Resolution

Classical chiral resolution operates on the principle of converting a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[2] Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point.[3] This difference in physical properties allows for their separation by conventional laboratory techniques, most commonly fractional crystallization.

The separated diastereomers can then be treated to remove the chiral resolving agent, thereby yielding the individual, enantiomerically pure forms of the original racemic compound. The success of this method hinges on the availability of a suitable chiral resolving agent that forms readily separable diastereomeric salts or derivatives.

Types of Chiral Resolving Agents

Chiral resolving agents are typically classified based on the nature of the interaction with the racemic compound.

Agents Forming Diastereomeric Salts

This is the most common and widely used category of chiral resolving agents. The interaction is an acid-base reaction, forming diastereomeric salts.

-

Acidic Resolving Agents: These are used to resolve racemic bases (e.g., amines). Common examples include:

-

Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid)

-

Mandelic acid

-

Camphorsulfonic acid

-

Malic acid

-

-

Basic Resolving Agents: These are employed for the resolution of racemic acids (e.g., carboxylic acids). Common examples include:

-

Brucine

-

Strychnine

-

Quinine

-

(S)-(-)-1-Phenylethylamine

-

Agents Forming Covalent Diastereomeric Adducts

In some cases, particularly for non-ionic compounds like alcohols, diastereomeric salts cannot be formed. In such instances, the racemic mixture is derivatized by forming a covalent bond with a chiral agent. For example, a racemic alcohol can be reacted with a chiral carboxylic acid to form diastereomeric esters, which can then be separated by chromatography or crystallization.[1]

Mechanism of Diastereomeric Salt Formation and Separation

The fundamental principle behind classical resolution is the conversion of a pair of enantiomers into diastereomers, which possess distinct physical properties enabling their separation. The following diagram illustrates this process.

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Quantitative Data on Chiral Resolution Efficiency

The efficiency of a chiral resolution is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. The enantiomeric excess is a measure of the purity of the chiral substance and is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

Below are tables summarizing the efficiency of common chiral resolving agents for different classes of compounds, compiled from various literature sources. For more comprehensive data, specialized resources such as the "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation" are recommended.[4][5][6]

Table 1: Resolution of Racemic Amines

| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Precipitated Diastereomer | Reference |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 80-90 | >85 | [7] |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | 80-90 | >85 | [7] |

| rac-α-aminoacetals | (S)-N-acetylphenylalanine | Isopropanol | 41 | 97 | [8] |

Table 2: Resolution of Racemic Carboxylic Acids

| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Resolved Acid | Reference |

| Ibuprofen | (S)-(-)-1-Phenylethylamine | Methanol/Water | ~50 | 60-75 (can be improved with recrystallization) | N/A |

| Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | High | >95 | [5] |

| N-acetyl-DL-phenylalanine | L-tyrosine hydrazide | Ethanol | 42 | 98 | N/A |

Table 3: Resolution of a Racemic Alcohol Intermediate

| Racemic Alcohol | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Resolved Alcohol | Reference |

| 3-(Methylamino)-1-(2-thienyl)propan-1-ol (Duloxetine Intermediate) | (S)-Mandelic Acid | 2-Butanol/Water | High | >99.9 | N/A |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution in a laboratory setting. The following protocols provide step-by-step instructions for the resolution of common racemic compounds.

Workflow for Classical Chiral Resolution

The general workflow for a classical chiral resolution experiment is depicted in the following diagram.

Caption: General experimental workflow for classical chiral resolution.

Protocol 1: Resolution of Racemic Mandelic Acid with (1R,2S)-(-)-Ephedrine[5]

Materials:

-

(±)-Mandelic acid

-

(1R,2S)-(-)-Ephedrine

-

Ethanol (95%)

-

tert-Butyl methyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, 10%

Procedure:

-

Diastereomeric Salt Formation:

-

In a 100 mL Erlenmeyer flask, dissolve 3.0 g of (±)-mandelic acid in 50 mL of 95% ethanol.

-

In a separate flask, dissolve 3.3 g of (1R,2S)-(-)-ephedrine in 20 mL of 95% ethanol.

-

Warm both solutions to 50-60 °C on a steam bath.

-

Add the warm ephedrine solution to the mandelic acid solution with swirling.

-

Allow the mixture to cool slowly to room temperature, then cool in an ice bath for 30 minutes to induce crystallization.

-

Collect the crystals of the (-)-mandelic acid-(-)-ephedrine salt by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Recrystallization of the Diastereomeric Salt:

-

To improve purity, recrystallize the salt from a minimal amount of hot 95% ethanol.

-

-

Liberation of (-)-Mandelic Acid:

-

Dissolve the recrystallized salt in a minimal amount of water.

-

Add 10% NaOH solution until the solution is basic to litmus paper.

-

Extract the liberated ephedrine with tert-butyl methyl ether (3 x 20 mL).

-

Acidify the aqueous layer with concentrated HCl.

-

Cool the solution in an ice bath to crystallize the (-)-mandelic acid.

-

Collect the crystals by vacuum filtration, wash with cold water, and air dry.

-

-

Analysis:

-

Determine the melting point and specific rotation of the resolved (-)-mandelic acid to assess its purity.

-

Protocol 2: Resolution of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine (Duloxetine Intermediate)

Materials:

-

Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol

-

(S)-Mandelic acid

-

2-Butanol

-

Water

Procedure:

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in 2-butanol containing two equimolar amounts of water.

-

Add one equivalent of (S)-mandelic acid to the solution.

-

Stir the mixture to allow for the formation of the diastereomeric salts. The (S)-amine·(S)-mandelic acid·H₂O salt will preferentially crystallize.

-

Collect the crystalline solid by filtration.

-

-

Liberation of the (S)-Amine:

-

Suspend the diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

-

Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and dissolve the mandelic acid in the aqueous layer.

-

Separate the organic layer containing the free (S)-amine.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the enantiomerically pure (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by a suitable analytical method, such as chiral HPLC or by measuring the specific rotation.

-

Selection of a Chiral Resolving Agent

The choice of an appropriate chiral resolving agent is crucial for a successful resolution. The following decision tree provides a general guideline for selecting a suitable agent based on the functional group of the racemic compound.

Caption: Decision tree for selecting a chiral resolving agent.

Conclusion and Future Outlook

Classical chiral resolution using resolving agents remains a robust, scalable, and economically viable method for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. While asymmetric synthesis and enzymatic resolutions offer elegant alternatives, the simplicity and predictability of diastereomeric salt formation often make it the preferred method for large-scale applications.

Future developments in this field are likely to focus on the design of novel, more efficient chiral resolving agents and the development of more sustainable and environmentally friendly resolution processes. High-throughput screening methods are also being increasingly employed to rapidly identify the optimal resolving agent and conditions for a given racemic mixture, further enhancing the efficiency of this timeless technique.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CRC Handbook of Optical Resolutions Via Diastereomeric Salt Formation [oneonta.ecampus.com]

- 5. routledge.com [routledge.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Diastereomeric Salt Resolution: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, experimental protocols, and critical parameters governing diastereomeric salt resolution, a cornerstone technique in the pharmaceutical industry for the separation of enantiomers.

Fundamental Principles

Diastereomeric salt resolution is a classical and widely used method for separating racemic mixtures of chiral compounds that possess an acidic or basic functional group.[1][2] The process relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, which have identical physical properties, diastereomers exhibit different physical characteristics, most notably solubility.[4] This difference in solubility allows for their separation by fractional crystallization.[4]

The overall process can be summarized in three key stages:

-

Salt Formation: The racemic mixture is reacted with an enantiomerically pure resolving agent to form two diastereomeric salts.

-

Separation: The less soluble diastereomeric salt is selectively crystallized from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.

-

Liberation: The separated diastereomeric salt is then treated with an acid or base to decompose the salt and liberate the desired enantiomer, regenerating the resolving agent for potential recycling.[3]

Figure 1: General workflow of diastereomeric salt resolution.

Thermodynamics and Kinetics

The success of a diastereomeric salt resolution is governed by both thermodynamic and kinetic factors.

Thermodynamics: Solubility and Phase Diagrams

The cornerstone of this technique is the difference in solubility between the two diastereomeric salts.[2] This thermodynamic property is best visualized through ternary phase diagrams, which map the solid-liquid equilibria of the two diastereomers and the solvent at a given temperature.[5][6]

// Vertices of the triangle S [label="Solvent", pos="5,8.66!"]; DA [label="Diastereomer A", pos="0,0!"]; DB [label="Diastereomer B", pos="10,0!"];

// Eutectic point E [label="Eutectic Point", pos="5,3!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8];

// Solubility curves node [shape=none, label=""]; p1 [pos="2,5!"]; p2 [pos="8,5!"];

// Edges of the triangle edge [style=solid, color="#202124"]; S -- DA; S -- DB; DA -- DB;

// Solubility curves edge [color="#4285F4", style=solid, penwidth=1.5]; S -- p1 -- E; S -- p2 -- E;

// Labels for regions node [shape=none, fontcolor="#202124", fontsize=9]; l1 [label="Liquid Phase", pos="5,6!"]; l2 [label="Solid DA + Liquid", pos="2.5,2.5!"]; l3 [label="Solid DB + Liquid", pos="7.5,2.5!"]; l4 [label="Solid DA + Solid DB + Liquid", pos="5,1!"]; }

Figure 2: A representative ternary phase diagram for a diastereomeric salt system.A larger difference in the solubility of the diastereomeric salts leads to a higher theoretical yield and purity of the desired enantiomer.[7] The solubility product constant (Ksp) is a key parameter in thermodynamic models used to predict and optimize resolution processes.[8]

Kinetics: Nucleation and Crystal Growth

While thermodynamics dictates the final equilibrium state, kinetics governs the rate at which this equilibrium is reached. Key kinetic factors include:

-

Nucleation: The initial formation of crystal nuclei. Seeding with crystals of the desired diastereomer can be employed to control and accelerate this process.[9]

-

Crystal Growth: The subsequent growth of the nuclei.

-

Metastable Zone Width: The supersaturation range where spontaneous nucleation is unlikely, allowing for controlled crystal growth.

In some cases, a kinetic resolution can be achieved where the desired, less stable diastereomer crystallizes first due to faster nucleation and growth rates, even if it is more soluble at equilibrium.[10][11]

Data Presentation: Quantitative Analysis of Resolution Processes

The efficiency of a diastereomeric salt resolution is quantified by its yield and the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

Table 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine

| Parameter | Value | Reference |

| Racemic Ibuprofen | 3.1 g | [12] |

| (S)-(-)-α-phenylethylamine | 1.95 mL | [1] |

| Solvent | Aqueous KOH | [1] |

| Isolated (S)-(+)-Ibuprofen Salt | - | |

| Specific Rotation of (S)-(+)-Ibuprofen | +52° | [12] |

| Literature Specific Rotation | +59° | [12] |

| Optical Purity (ee) | 88.14% | [12] |

Table 2: Resolution of Racemic Pregabalin with L-Tartaric Acid

| Parameter | Value | Reference |

| Racemic Pregabalin | - | [8] |

| L-Tartaric Acid | - | [8] |

| Solvent | Water | [2] |

| Yield of (S)-Pregabalin L-Tartrate Monohydrate | 43-50% | [8] |

| Productivity | 153 mg (g water)⁻¹ | [2] |

Table 3: Solubility of Diastereomeric Salts of a Chiral Carboxylic Acid

| Diastereomeric Salt | Solubility (mg/mL) in Ethyl Acetate | Reference |

| (+)-Acid Salt | ~0.03 | [7] |

| (-)-Acid Salt | 27.5 | [7] |

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of Ibuprofen

This protocol is a generalized procedure based on common laboratory practices for the resolution of racemic ibuprofen.

-

Dissolution of Racemic Ibuprofen: Dissolve a known quantity of racemic ibuprofen (e.g., 3.0 g) in an aqueous solution of a base (e.g., 30 mL of 0.24 M KOH) in an Erlenmeyer flask.[13]

-

Heating: Gently heat the mixture to 75-85°C with stirring to ensure complete dissolution.[13]

-

Addition of Resolving Agent: Slowly add a stoichiometric equivalent of the chiral resolving agent, such as (S)-(-)-α-phenylethylamine, to the heated solution.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent and treat it with a strong acid (e.g., H₂SO₄) to precipitate the enantiomerically enriched ibuprofen.[12]

-

Extraction and Purification: Extract the liberated ibuprofen into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.

-

Analysis: Determine the yield, melting point, and optical rotation of the product to assess its purity and enantiomeric excess.[12]

Protocol for Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric excess of a chiral compound.[14][15]

-

Sample Preparation: Prepare a standard solution of the racemic mixture and a solution of the resolved sample at a known concentration in the mobile phase.

-

Chromatographic Conditions:

-

Chiral Column: Select an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiral AGP).[4][15]

-

Mobile Phase: A typical mobile phase could be a mixture of buffers and organic solvents (e.g., 20 mM PBS pH 4.15).[4] The composition should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A typical flow rate is around 0.8 mL/min.[4]

-

Detection: Use a UV detector at a wavelength where the compound absorbs strongly (e.g., 250 nm).[4]

-

-

Injection: Inject equal volumes of the racemic standard and the sample solution.

-

Data Analysis:

-

Identify the peaks corresponding to each enantiomer from the chromatogram of the racemic standard.

-

Integrate the peak areas for each enantiomer in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula:[3] ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Selection of Resolving Agent and Solvent

The choice of the resolving agent and the crystallization solvent is critical for a successful resolution.

Figure 3: Key decision points in developing a diastereomeric salt resolution process.

Resolving Agent Selection

-

Chemical Compatibility: The resolving agent must have a functional group that can react with the racemate to form a salt (e.g., an acid to resolve a base, or a base to resolve an acid).[16]

-

Chiral Purity: The resolving agent must be available in high enantiomeric purity.[1]

-

Availability and Cost: For industrial applications, the resolving agent should be readily available and cost-effective, or easily recyclable.[16]

-

Structural Similarity: Sometimes, resolving agents with structural similarities to the racemate can be effective.[17]

Commonly used acidic resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. Common basic resolving agents include brucine, strychnine, and α-phenylethylamine.[18]

Solvent Selection

The solvent plays a crucial role in determining the solubility difference between the diastereomeric salts. An ideal solvent should:

-

Exhibit a significant solubility difference for the two diastereomers.

-

Provide a reasonable yield of the less soluble salt.

-

Produce well-defined, easily filterable crystals.

-

Be cost-effective and environmentally friendly.

A screening of various solvents or solvent mixtures is often necessary to identify the optimal crystallization medium.[7]

Industrial Applications and Considerations

Diastereomeric salt resolution is a robust and scalable method, making it a workhorse in the pharmaceutical industry for the production of single-enantiomer drugs.[2] For large-scale production, process optimization is critical to maximize yield, ensure high enantiomeric purity, and minimize costs. This includes optimizing parameters such as temperature profiles, cooling rates, agitation, and seeding strategies.[19] The ability to recycle the resolving agent is also a significant economic consideration.

References

- 1. chemconnections.org [chemconnections.org]

- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 3. physicsforums.com [physicsforums.com]

- 4. uma.es [uma.es]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. mdpi.com [mdpi.com]

- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 12. scribd.com [scribd.com]

- 13. chegg.com [chegg.com]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. banglajol.info [banglajol.info]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guidance: Solubility Profile of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Methylpiperazine (L)-tartaric acid salt (CAS 126458-16-0). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the qualitative solubility information crucial for its primary application in chiral resolution and provides detailed, best-practice experimental protocols for determining its solubility with high accuracy.

Introduction to (R)-2-Methylpiperazine (L)-Tartaric Acid Salt and its Solubility

(R)-2-Methylpiperazine (L)-tartaric acid salt is a diastereomeric salt formed in the chiral resolution of racemic 2-methylpiperazine. The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The resolution process with L-tartaric acid leverages the differential solubility of the resulting diastereomeric salts. Specifically, the (R)-2-methylpiperazine mono-L-tartrate is known to be less soluble in certain solvent systems compared to its (S)-2-methylpiperazine counterpart, enabling its separation via crystallization. Understanding the precise solubility of this salt is paramount for optimizing the efficiency, yield, and purity of the (R)-2-methylpiperazine enantiomer.

Solubility Data

While precise quantitative solubility data is not widely published, information extracted from patents concerning the optical resolution of 2-methylpiperazine consistently highlights the lower solubility of the (R)-2-Methylpiperazine (L)-tartaric acid salt in aqueous solutions, which is the basis for its separation.

Table 1: Qualitative Solubility Summary of (R)-2-Methylpiperazine Diastereomeric Tartrate Salts

| Diastereomeric Salt | Solvent System | Relative Solubility | Application |

| (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | Water | Lower Solubility | Targeted for precipitation and isolation |

| (S)-2-Methylpiperazine (L)-Tartaric Acid Salt | Water | Higher Solubility | Remains in the mother liquor |

This difference in solubility allows for the selective crystallization of the desired (R)-enantiomer salt. The process typically involves dissolving racemic 2-methylpiperazine and L-tartaric acid in water, often at an elevated temperature to ensure complete dissolution, followed by a controlled cooling phase to induce the precipitation of the less soluble (R)-2-Methylpiperazine (L)-tartaric acid salt[1].

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a robust and validated experimental protocol is essential. The following section details a comprehensive methodology for determining the solubility of (R)-2-Methylpiperazine (L)-tartaric acid salt in various solvents and at different temperatures, employing the equilibrium shake-flask method with quantification by both gravimetric and High-Performance Liquid Chromatography (HPLC) analysis.

Principle

An excess amount of the solid salt is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved salt is determined.

Materials and Apparatus

-

(R)-2-Methylpiperazine (L)-Tartaric Acid Salt: Purity >99%

-

Solvents: Deionized water, Methanol, Ethanol (HPLC grade or equivalent)

-

Analytical Balance: Readable to 0.0001 g

-

Thermostatic Shaker Bath or Incubator: Capable of maintaining temperature with ±0.1°C accuracy

-

Vials: Glass, with airtight caps (e.g., 20 mL scintillation vials)

-

Syringes: With filters (e.g., 0.22 µm PTFE or PVDF)

-

Pipettes and Volumetric Flasks: Calibrated

-

Evaporating Dish: Pre-weighed for gravimetric analysis

-

Drying Oven

-

HPLC System: With a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) and a chiral column if separation of enantiomers is also desired for purity checks.

Experimental Procedure

-

Sample Preparation:

-

Add an excess amount of (R)-2-Methylpiperazine (L)-tartaric acid salt to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Pipette a precise volume of the desired solvent (e.g., 10 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a clean, dry container. This step is critical to remove all undissolved solid particles.

-

Quantification of Dissolved Salt

-

Pipette a known volume (e.g., 5 mL) of the clear, filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dried salt is achieved.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + dry salt) - (Weight of empty dish)] / (Volume of filtrate used) * 100

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of (R)-2-Methylpiperazine (L)-tartaric acid salt in the same solvent used for the solubility experiment.

-

Sample Preparation for HPLC: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

-

Chromatographic Conditions: Develop a suitable HPLC method. For a salt, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be appropriate, especially if simultaneous analysis of the cation and anion is desired. An Evaporative Light Scattering Detector (ELSD) can be used as a universal detector if the salt lacks a strong chromophore.

-

Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the diluted sample solution.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of (R)-2-Methylpiperazine (L)-tartaric acid salt.

Caption: Experimental workflow for determining the solubility of (R)-2-Methylpiperazine (L)-tartaric acid salt.

Conclusion

While specific quantitative solubility data for (R)-2-Methylpiperazine (L)-tartaric acid salt remains proprietary or unpublished, its qualitative characteristic of lower solubility in aqueous solutions compared to its diastereomer is well-established and fundamental to its use in chiral resolution. For drug development and process optimization, it is imperative for researchers to determine precise solubility data under their specific experimental conditions. The detailed experimental protocol provided in this guide offers a robust framework for achieving accurate and reproducible solubility measurements, thereby enabling informed decision-making in the purification and scale-up of (R)-2-methylpiperazine.

References

Safety and handling of (R)-2-Methylpiperazine(L)tartaric acid salt

An In-depth Technical Guide on the Safety and Handling of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for (R)-2-Methylpiperazine (L)-Tartaric Acid Salt. This compound is primarily utilized as a chiral resolving agent in the synthesis of optically active molecules within drug development and other chemical industries.

Introduction

(R)-2-Methylpiperazine (L)-tartaric acid salt (CAS Number: 126458-16-0) is a diastereomeric salt formed from the reaction of racemic 2-methylpiperazine with the chiral resolving agent L-(+)-tartaric acid. The differential solubility of the resulting diastereomeric salts allows for the separation of the (R)- and (S)-enantiomers of 2-methylpiperazine. This guide will focus on the known safety aspects, handling procedures, and relevant experimental protocols associated with this specific salt.

Safety and Hazard Information

2.1. Hazard Classification (Inferred)

Based on the data for 2-methylpiperazine, the salt should be handled as a substance with the following potential hazards:

-

Flammable Solid: 2-Methylpiperazine is a flammable solid.[1][2] The salt may also be flammable.

-

Skin Corrosion/Irritation: 2-Methylpiperazine is known to cause severe skin burns and eye damage.[1][3][4] L-tartaric acid can also cause serious eye damage.[5] Therefore, the salt is expected to be corrosive or irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.

-

Harmful if Swallowed or in Contact with Skin: 2-Methylpiperazine is harmful if it comes into contact with skin.[2] Accidental ingestion may be damaging to health.[3]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Due to the inferred hazards, the following precautions are mandatory when handling (R)-2-Methylpiperazine (L)-Tartaric Acid Salt:

-

Engineering Controls: Handle the material in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved respirator for particulates.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Physical and Chemical Properties

Quantitative data for the salt is limited. The following table summarizes available information for the salt and its components.

| Property | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | 2-Methylpiperazine | L-(+)-Tartaric Acid |

| CAS Number | 126458-16-0[6][7][8][9] | 109-07-9[2] | 87-69-4 |

| Molecular Formula | C9H18N2O6 | C5H12N2[2][6] | C4H6O6 |

| Molecular Weight | 250.25 g/mol (calculated) | 100.16 g/mol [2][6] | 150.09 g/mol |

| Appearance | White crystalline solid (inferred) | Light-yellow solid[3] | Colorless or translucent crystalline solid or white crystalline powder |

| Melting Point | Not available | 65-67 °C | 168-170 °C |

| Boiling Point | Not available | 155 °C | Not available |

| Solubility | Soluble in water (inferred from synthesis) | Miscible with water | Soluble in water |

Handling and Storage

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (other than for specific chemical reactions).[3][4]

Experimental Protocols

5.1. Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt (Diastereomeric Crystallization)

The following is a generalized protocol based on patent literature.[10][11] The exact conditions may require optimization.

Methodology Details:

-

Reactant Ratio: Typically, a 1:1 molar ratio of racemic 2-methylpiperazine to L-tartaric acid is used.[10]

-

Solvent: Water is a common solvent, though solvent mixtures may be used to optimize solubility differences.

-

Temperature Profile: The heating temperature should be sufficient to dissolve all reactants. The cooling rate should be controlled to allow for the formation of well-defined crystals.

-

Seeding: Optionally, seed crystals of pure (R)-2-Methylpiperazine (L)-Tartaric Acid Salt can be added during the cooling phase to promote crystallization of the desired diastereomer.

5.2. Purification

The primary method of purification is recrystallization.

5.3. Analysis

The purity and enantiomeric excess of the resolved 2-methylpiperazine (after liberation from the salt) can be determined by the following methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the enantiomeric purity of the resolved amine. The diastereomeric salt itself can also be analyzed.[12]

-

Polarimetry: The optical rotation of the liberated (R)-2-methylpiperazine can be measured and compared to the literature value to determine its optical purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the salt and to assess its purity. Chiral shift reagents may be used to determine enantiomeric excess.

First Aid Measures

The following first aid measures are based on the potential hazards of the components:

-

Inhalation: Remove the victim to fresh air.[13][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[14] If the victim is conscious, give them water to drink. Seek immediate medical attention.[1]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[14] A water spray can be used to cool containers.[4] Firefighters should wear self-contained breathing apparatus.[1]

-

Accidental Release: Evacuate the area.[4] Wear appropriate personal protective equipment.[14] Avoid generating dust. Carefully sweep up the spilled material and place it in a suitable container for disposal.[1] Avoid flushing into drains.

Toxicological and Ecotoxicological Information

Specific toxicological and ecotoxicological data for (R)-2-Methylpiperazine (L)-Tartaric Acid Salt are not available. The toxicological properties are expected to be a combination of those of 2-methylpiperazine and L-tartaric acid. 2-Methylpiperazine is harmful and corrosive.[3][4] L-tartaric acid is an irritant.[15] The environmental impact has not been fully evaluated. Dispose of the chemical in accordance with local, state, and federal regulations. Do not release it into the environment.[1]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The information provided is based on the known properties of the constituent components and general principles of chemical safety. All users should conduct their own risk assessments and consult with qualified safety professionals before handling this material.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. aeb-group.com [aeb-group.com]

- 6. scbt.com [scbt.com]

- 7. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [amp.chemicalbook.com]

- 8. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]

- 9. (R)-2-METHYL PIPERAZINE (L)TARTARIC ACID SALT | 126458-16-0 [chemicalbook.com]

- 10. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]